Welcome to the BenchChem Online Store!
molecular formula C11H13NO2 B105148 Acetamide, N-[4-(1-oxopropyl)phenyl]- CAS No. 16960-49-9

Acetamide, N-[4-(1-oxopropyl)phenyl]-

Cat. No. B105148
M. Wt: 191.23 g/mol
InChI Key: JGCDYYAXNUYBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08232272B2

Procedure details

To 400 ml of toluene are added 30 g of 1-(4-aminophenyl)propan-1-one and 38 ml (402 mM) of acetic anhydride. The reaction medium is heated at 60° C. with stirring for 1 hour. A solid precipitates out. After filtration and washing with toluene, 37.9 g of N-(4-propanoylphenyl)acetamide are obtained in the form of a white powder.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])[CH2:9][CH3:10])=[CH:4][CH:3]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>C1(C)C=CC=CC=1>[C:8]([C:5]1[CH:4]=[CH:3][C:2]([NH:1][C:12](=[O:14])[CH3:13])=[CH:7][CH:6]=1)(=[O:11])[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(CC)=O
Name
Quantity
38 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid precipitates out
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing with toluene, 37.9 g of N-(4-propanoylphenyl)acetamide
CUSTOM
Type
CUSTOM
Details
are obtained in the form of a white powder

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CC)(=O)C1=CC=C(C=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.